
4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyridine ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine and pyridine rings, followed by the introduction of the thiadiazole ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring is a carboxamide group. The molecule also contains a pyridine ring and a piperidine ring, both of which are six-membered rings containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiadiazole ring might undergo reactions with electrophiles, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Molecular Interactions with the CB1 Cannabinoid Receptor
4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been studied for its molecular interaction with the CB1 cannabinoid receptor. Research demonstrates its potent and selective antagonistic behavior, offering insights into the receptor's binding sites through conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. This research contributes to understanding the steric and electrostatic conditions necessary for binding to the CB1 receptor, potentially guiding the design of new therapeutic compounds (Shim et al., 2002).
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors
Another application is in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Compounds based on the ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates framework have been evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, antituberculosis activity, and cytotoxicity. Among them, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising results, highlighting potential applications in antituberculosis drug development (Jeankumar et al., 2013).
Antimycobacterial Activity
Compounds structurally related to 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research suggests potential applications in developing new therapies for tuberculosis, highlighting the importance of structural analogs in medicinal chemistry research (Gezginci, Martin, & Franzblau, 1998).
Synthesis of Novel Fused Heterobicycles
Research has also explored the synthesis of novel fused heterobicycles, including derivatives of pyrazolo[4,3-c]pyridine-3-ols, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures. These efforts contribute to the broader field of heterocyclic chemistry, potentially leading to new drug candidates or materials with unique properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
将来の方向性
特性
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLLNEYVZRFGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)

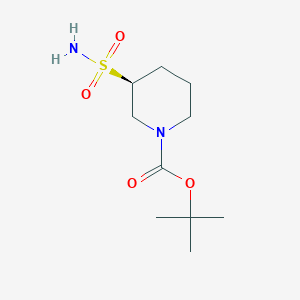
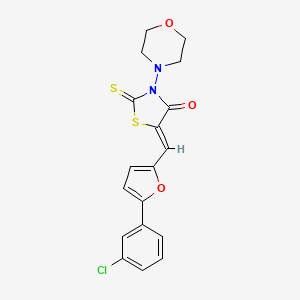
![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)
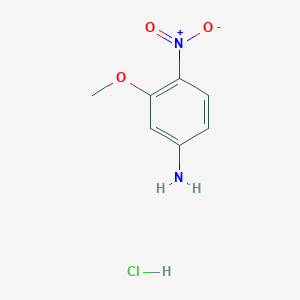
![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)
![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one](/img/structure/B2691425.png)
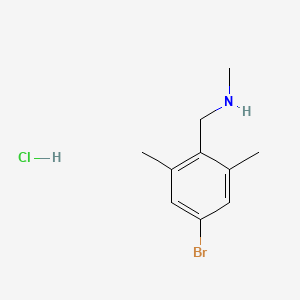
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
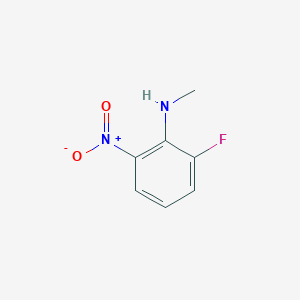
![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)